molecular formula C15H15N5O3S B6581339 methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate CAS No. 1203272-23-4

methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B6581339
CAS No.: 1203272-23-4
M. Wt: 345.4 g/mol
InChI Key: LPAGADISCQZIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a thiazole ring via a carbamoylmethyl bridge. The structure includes a carbamate group at the thiazole-2-yl position and a benzodiazolylmethyl substituent, which confers unique electronic and steric properties.

The thiazole ring further enhances its pharmacological profile due to its electron-rich nature and ability to participate in hydrogen bonding .

Properties

IUPAC Name

methyl N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-23-15(22)20-14-17-9(8-24-14)6-13(21)16-7-12-18-10-4-2-3-5-11(10)19-12/h2-5,8H,6-7H2,1H3,(H,16,21)(H,18,19)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAGADISCQZIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce anxiogenic and proconvulsant effects in various cell types. The compound’s influence on cell signaling pathways, particularly those involving GABA_A receptors, leads to alterations in gene expression and cellular metabolism. For instance, it has been shown to disrupt corticolimbic network interactions, which are essential for memory retention and cognitive functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has been found to cause severe anxiety attacks in phase I studies, indicating its potent anxiogenic properties. Over time, the stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound’s effects on neural activity can persist, leading to sustained changes in behavior and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to reduce food and water intake, indicating its impact on feeding behavior. At higher doses, it induces generalized seizures and reduces the seizure threshold, highlighting its proconvulsant properties. These dosage-dependent effects are critical for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as GABA transaminase, which is involved in the metabolism of GABA, a key neurotransmitter. This interaction can influence metabolic flux and alter the levels of metabolites within neural cells. Additionally, the compound’s structure allows it to participate in redox reactions, further impacting cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Simpler Carbamate Analogs

Methyl N-(1H-1,3-Benzodiazol-2-yl)carbamate (HMDB0031769)

  • Structure : Lacks the thiazole ring and carbamoylmethyl bridge, retaining only the benzodiazole-carbamate core.
  • Properties : Simpler structure reduces molecular weight (MW: 191.18 g/mol vs. ~400–450 g/mol for the target compound) and likely alters solubility and bioavailability.
  • Relevance : Serves as a foundational scaffold for more complex derivatives. The addition of the thiazole-carbamoylmethyl group in the target compound may enhance binding to biological targets due to increased hydrophobicity and steric bulk .
Thiazole-Containing Derivatives

Compound 9c ()

  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
  • Key Differences: Replaces the carbamate group with an acetamide linker and introduces a triazole-phenoxymethyl bridge.
  • Activity : Demonstrated strong molecular docking with enzymes like α-glucosidase, suggesting competitive inhibition similar to acarbose .

Thiazol-5-ylmethyl Carbamates ()

  • Examples: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
  • Key Differences: Complex peptide-like backbones with hydroxy and ethoxycarbonylamino groups. These structures prioritize protease inhibition over the benzodiazole-mediated mechanisms seen in the target compound.
Benzothiazole vs. Benzodiazole Derivatives

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-Substituted Benzamides ()

  • Structure : Benzothiazole core with carbamothioyl and benzamide substituents.
  • Activity : Exhibited moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., MIC values of 12.5–50 µg/mL vs. 6.25 µg/mL for ciprofloxacin) .

N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)acetamide ()

  • Structure : Benzothiazole linked to a methylpiperazine group via an acetamide bridge.
  • Relevance : The methylpiperazine moiety improves solubility and CNS penetration, a feature absent in the target compound. However, the benzodiazole-thiazole-carbamate system may offer better metabolic stability .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Core Heterocycle Key Substituents Reported Activity
Target Compound ~425 (estimated) Benzodiazole Thiazole-carbamoylmethyl Potential enzyme inhibition
Methyl N-(1H-1,3-Benzodiazol-2-yl)carbamate 191.18 Benzodiazole Carbamate Foundational scaffold
Compound 9c () ~550 Benzodiazole Triazole-phenoxymethyl, 4-BrPh α-Glucosidase inhibition
N-{(Benzothiazol-2-yl)carbamothioyl}benzamides 300–350 Benzothiazole Carbamothioyl, benzamide Antibacterial (MIC: 12.5–50 µg/mL)
Table 2: Structural Impact on Bioactivity
Feature Target Compound Benzothiazole Analogs
Heterocycle Benzodiazole (N-rich) Benzothiazole (S-containing)
Electron Density High (π-π stacking) Moderate (thiol interactions)
Solubility Likely low (hydrophobic) Improved (e.g., methylpiperazine)
Enzyme Binding Carbamate may inhibit proteases Thiol groups target metalloenzymes

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s structure allows modular substitutions (e.g., bromophenyl in 9c or piperazine in benzothiazoles ), enabling optimization for specific targets.
  • Bioactivity Gaps : While benzothiazoles show validated antibacterial activity , the target compound’s benzodiazole-thiazole hybrid may excel in eukaryotic enzyme inhibition (e.g., kinases or proteases) due to its planar, aromatic system.
  • Computational Insights : Molecular docking studies (as in ) suggest that bulky substituents (e.g., 4-bromophenyl) improve binding affinity by filling hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.